2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings
Preparation Methods
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the benzyl and phenyl groups: These groups are typically introduced through substitution reactions, where appropriate benzyl and phenyl halides are reacted with the pyrrolo[3,2-d]pyrimidine core in the presence of a base.
Thioether formation: The introduction of the thioether linkage involves the reaction of a thiol compound with the pyrrolo[3,2-d]pyrimidine core. This step may require the use of specific reagents and conditions to ensure the formation of the desired thioether bond.
Acetamide formation: The final step involves the reaction of the thioether intermediate with mesityl chloride to form the acetamide group. This step typically requires the use of a base to neutralize the generated acid byproducts.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The major products formed from oxidation reactions may include sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles. The major products formed from substitution reactions depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be screened for various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to potential therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart specific characteristics to the materials, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure and functional groups may allow it to bind to specific proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s mechanism of action.
Comparison with Similar Compounds
2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain a heterocyclic ring structure and exhibit various biological activities. the presence of different functional groups and ring systems can lead to differences in their chemical properties and biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring system with the target compound. They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Thioether-containing compounds: These compounds contain a thioether linkage, similar to the target compound. The presence of the thioether group can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2S/c1-19-14-20(2)27(21(3)15-19)33-26(35)18-37-30-32-25-16-24(23-12-8-5-9-13-23)31-28(25)29(36)34(30)17-22-10-6-4-7-11-22/h4-16,31H,17-18H2,1-3H3,(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPTVWQUVHSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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